2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Overview
Description
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H24O4. It is known for its unique spiro structure, which consists of two fluorene units connected through a single spiro carbon atom. This compound is notable for its applications in optoelectronic devices due to its excellent thermal stability and photoluminescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the methylation of fluorene derivatives followed by a spirocyclization reaction. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted fluorenes, quinones, and hydrofluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that enhances the compound’s thermal stability and photoluminescence. The molecular targets and pathways involved include interactions with light and charge carriers, making it an effective material for optoelectronic applications .
Comparison with Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Known for its use in blue-emitting materials for electroluminescent devices.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Commonly used as a hole transport material in perovskite solar cells.
Spiro-OMeTAD: Widely used in perovskite solar cells as a hole transport material.
Uniqueness: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] is unique due to its methoxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in solution-processed optoelectronic devices .
Properties
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c1-30-17-5-9-21-22-10-6-18(31-2)14-26(22)29(25(21)13-17)27-15-19(32-3)7-11-23(27)24-12-8-20(33-4)16-28(24)29/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMPITVAHGPLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.